molecular formula C22H32Cl2N2O3 B6525732 1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1134496-51-7

1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No.: B6525732
CAS No.: 1134496-51-7
M. Wt: 443.4 g/mol
InChI Key: CXGFVJCCZHLZTD-UHFFFAOYSA-N
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Description

1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is an organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a combination of phenyl, piperazine, and ethoxy groups, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. A common synthetic route might include:

  • Formation of the Ether Linkage: : The initial step often involves the formation of the ether bond between 4-ethylphenol and an appropriate alkylating agent.

  • N-Alkylation: : The next critical step is the introduction of the piperazine ring. This can be achieved through N-alkylation using a suitable halide.

  • Further Functionalization: : The methoxyphenyl group can be introduced through a variety of methods, including the use of protecting groups to ensure selective functionalization.

Industrial Production Methods

On an industrial scale, the production of this compound might rely on:

  • Batch Reactors: : To carefully control the reaction conditions and ensure high purity.

  • Flow Chemistry: : A more modern approach that allows for continuous production and improved scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The phenyl rings can be oxidized under harsh conditions, leading to the formation of quinones.

  • Reduction: : Reduction of the compound can potentially modify the piperazine ring, although this is less common.

  • Substitution: : The phenyl groups are reactive towards electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

  • Reduction: : Hydrogenation using palladium on carbon (Pd/C) is a typical method.

  • Substitution: : Electrophilic aromatic substitution can be facilitated using reagents like sulfuric acid or nitric acid.

Major Products

  • Oxidation: : Quinones and other oxidized derivatives.

  • Reduction: : Reduced forms of the piperazine ring.

  • Substitution: : Substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of various pharmacologically active substances, making it valuable in medicinal chemistry.

Biology

Studies have investigated its potential as a ligand for biological receptors, including serotonin and dopamine receptors, given the presence of the piperazine moiety.

Medicine

1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride exhibits potential as a therapeutic agent for the treatment of central nervous system disorders.

Industry

In industry, this compound is used in the development of new drugs and as a reagent in various synthetic processes.

Mechanism of Action

The exact mechanism of action is not fully elucidated, but it is believed to involve interactions with biological receptors due to the piperazine ring. The compound may modulate receptor activity and influence signal transduction pathways, ultimately affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ethoxyphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol: : Similar structure with an ethoxy group instead of an ethyl group.

  • 1-(4-ethylphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol: : Features a methyl group in place of the methoxy group.

Uniqueness

1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological receptors and makes the compound a valuable candidate for drug development.

Properties

IUPAC Name

1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3.2ClH/c1-3-18-4-8-22(9-5-18)27-17-20(25)16-23-12-14-24(15-13-23)19-6-10-21(26-2)11-7-19;;/h4-11,20,25H,3,12-17H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGFVJCCZHLZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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